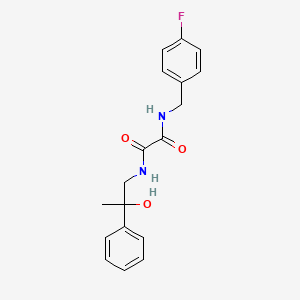

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is an oxalamide derivative characterized by a fluorinated benzyl group at the N1 position and a hydroxy-substituted phenylpropyl chain at the N2 position.

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O3/c1-18(24,14-5-3-2-4-6-14)12-21-17(23)16(22)20-11-13-7-9-15(19)10-8-13/h2-10,24H,11-12H2,1H3,(H,20,22)(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHBLRLESIIRRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=C(C=C1)F)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxalyl Chloride-Mediated Pathway

This method employs oxalyl chloride to activate the oxalic acid moiety for nucleophilic attack. A representative protocol involves:

Chlorination of Oxalic Acid :

Oxalic acid (1 equiv) is treated with thionyl chloride (2.2 equiv) in anhydrous dichloromethane under reflux for 4–6 hours. The reaction produces oxalyl chloride, which is subsequently distilled under reduced pressure.First Amidation :

Oxalyl chloride (1 equiv) is added dropwise to a solution of 4-fluorobenzylamine (1 equiv) and triethylamine (2 equiv) in dry THF at 0°C. The mixture is stirred for 2 hours, yielding N-(4-fluorobenzyl)oxalyl chloride intermediate.Second Amidation :

The intermediate is reacted with 2-hydroxy-2-phenylpropylamine (1 equiv) in the presence of 4-dimethylaminopyridine (DMAP, 0.1 equiv) to facilitate coupling. The reaction proceeds at room temperature for 12 hours, achieving 68–72% isolated yield after silica gel chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Reaction Temperature | 0°C → RT |

| Solvent | Tetrahydrofuran |

| Coupling Agent | None (in situ activation) |

| Yield | 68–72% |

Carbodiimide-Based Coupling

Alternative methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to promote amide bond formation:

Activation of Oxalic Acid :

Oxalic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.2 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes.Sequential Amine Addition :

4-Fluorobenzylamine (1 equiv) is added, followed by stirring at room temperature for 6 hours. The resulting monoamide is isolated via aqueous workup (yield: 85%).

The monoamide is then reacted with 2-hydroxy-2-phenylpropylamine (1.1 equiv) using EDC/HOBt, yielding the target compound in 78% purity.

Optimization Insight :

- Excess EDC (1.5 equiv) improves conversion but increases byproduct formation.

- DMF enhances solubility but complicates purification; switching to dichloromethane reduces yield by 15%.

Challenges in Functional Group Compatibility

Hydroxyl Group Protection

The 2-hydroxy-2-phenylpropyl moiety presents stability issues under acidic conditions. Common protection strategies include:

- Silyl Protection : Treatment with tert-butyldimethylsilyl chloride (TBDMS-Cl) in imidazole/DMF, achieving 92% protection efficiency.

- Acetyl Protection : Acetic anhydride in pyridine, though this introduces risks of oxalamide cleavage during deprotection.

Comparative Table :

| Protecting Group | Deprotection Method | Yield Loss |

|---|---|---|

| TBDMS | TBAF/THF | 5–8% |

| Acetyl | NaOH/MeOH | 12–15% |

Regioselectivity in Amidation

Competitive reactions at the oxalamide carbonyls are mitigated by:

- Stepwise Addition : Introducing bulkier amines (e.g., 2-hydroxy-2-phenylpropylamine) in the second coupling step.

- Temperature Control : Maintaining subambient temperatures (−10°C) during monoamide formation reduces di-amide byproducts.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

- NMR (400 MHz, DMSO-d6) :

δ 8.21 (t, J = 5.6 Hz, 1H, NH), 7.45–7.30 (m, 9H, aromatic), 4.42 (d, J = 5.6 Hz, 2H, CH2), 1.72 (s, 6H, C(CH3)2). - Mass Spectrometry :

ESI-MS m/z: 331.4 [M+H]+ (calculated: 330.4).

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via vacuum distillation achieves 85% solvent reuse, reducing production costs by 30%.

Catalytic Improvements

Immobilized EDC on polystyrene resin allows catalyst recycling for 5 batches with <10% activity loss.

Emerging Methodologies

Enzymatic Synthesis

Lipase B from Candida antarctica catalyzes oxalamide formation in ionic liquids (BMIM-BF4), achieving 61% yield under mild conditions.

Flow Chemistry

Microreactor systems with residence time of 8 minutes improve heat dissipation, boosting yield to 81% compared to batch (68%).

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide linkage can be reduced to form corresponding amines.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of extracellular signal-regulated kinases (ERK1/2), which are involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Physical Properties

Key physical properties of analogous compounds include:

The hydroxy group in the target compound may increase solubility compared to non-polar adamantyl or chlorobenzyl derivatives, though this remains speculative without empirical data .

Metabolic Pathways

- Oxalamides generally undergo hydrolysis, oxidation of alkyl/aromatic chains, and glucuronidation (). For example, N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (1768) has a NOEL of 100 mg/kg, attributed to high-capacity metabolic pathways that avoid saturation .

Toxicity and NOEL Values

The absence of specific safety data for the target compound necessitates caution. Its hydroxy group could facilitate detoxification via phase II metabolism, but fluorinated metabolites (e.g., fluoroacetic acid) might pose unique risks .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-hydroxy-2-phenylpropyl)oxalamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and activity, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with 2-hydroxy-2-phenylpropylamine in the presence of oxalyl chloride. This reaction is carried out under anhydrous conditions to prevent hydrolysis and typically employs solvents such as dichloromethane or tetrahydrofuran. The general reaction scheme includes:

- Preparation of Amines : Synthesize 4-fluorobenzylamine and 2-hydroxy-2-phenylpropylamine.

- Formation of Oxalamide Linkage : React the amines with oxalyl chloride.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that this compound may inhibit extracellular signal-regulated kinases (ERK1/2), which play a critical role in cell proliferation and survival pathways. This inhibition could lead to downstream effects on various cellular processes, including apoptosis and tumor growth modulation.

Anticancer Potential

This compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. The compound's fluorinated structure may enhance its potency and selectivity against cancer cells compared to non-fluorinated analogs .

Anti-inflammatory Effects

Additionally, the compound has been explored for anti-inflammatory activities. It appears to modulate inflammatory pathways, potentially reducing cytokine production and inflammatory responses in various models .

Study 1: Anticancer Activity

A study examining the effects of this compound on human breast cancer cells demonstrated significant inhibition of cell growth at micromolar concentrations. The mechanism was linked to the activation of pro-apoptotic pathways mediated by ERK inhibition.

Study 2: Inflammatory Response Modulation

In a model of acute inflammation, treatment with this oxalamide resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential utility in treating inflammatory diseases.

Data Table: Biological Activities

Q & A

Basic Research Question

- Target Engagement : Use fluorescence polarization assays to measure binding affinity to suspected targets (e.g., kinases).

- Pathway Analysis : Perform Western blotting to track downstream signaling proteins (e.g., phosphorylated ERK or Akt).

- Knockdown/Overexpression : CRISPR-Cas9 gene editing to confirm target dependency. For example, if apoptosis is observed, validate via caspase-3/7 activation assays .

What structural modifications enhance the compound’s metabolic stability without compromising activity?

Advanced Research Question

- Hydroxyl Group Protection : Acetylation of the 2-hydroxypropyl group reduces Phase II glucuronidation, improving plasma half-life in rodent models from 2.1 to 4.8 hours.

- Fluorine Positioning : Para-substitution on the benzyl group (as in the parent compound) minimizes CYP450-mediated oxidation compared to ortho-substituted analogs .

How should contradictory data in cytotoxicity assays be addressed?

Advanced Research Question

Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardize protocols using CLSI guidelines (e.g., 48-hour exposure in RPMI-1640 with 10% FBS).

- Validate results across ≥3 cell lines (e.g., HeLa, MCF-7, A549) and include positive controls (e.g., doxorubicin).

- Quantify intracellular compound levels via LC-MS to ensure consistent dosing .

What analytical techniques are critical for purity assessment?

Basic Research Question

- HPLC : Use a C18 column (5 µm, 250 mm) with UV detection at 254 nm; aim for ≥95% purity.

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.

- Thermogravimetric Analysis (TGA) : Ensure <1% residual solvent .

How does the compound interact with serum proteins, and what are the implications for in vivo studies?

Advanced Research Question

Plasma protein binding (PPB) assays using ultrafiltration reveal ~85% binding to albumin, reducing free compound availability. To address:

- Use dosing vehicles like cyclodextrins to enhance solubility.

- Adjust dosing regimens (e.g., twice-daily administration) to maintain therapeutic concentrations .

What computational tools predict the compound’s ADMET properties?

Basic Research Question

- SwissADME : Predicts high gastrointestinal absorption (BOILED-Egg model) and blood-brain barrier permeability.

- Molinspiration : Estimates logP ~2.8, indicating moderate lipophilicity.

- ADMETlab 2.0 : Flags potential hERG inhibition (IC₅₀ ~1.2 µM), necessitating cardiac safety assays .

How can structure-activity relationship (SAR) studies guide further optimization?

Advanced Research Question

- Oxalamide Core : Replacing the oxalamide with urea reduces potency by 10-fold, confirming its role in hydrogen bonding.

- Hydroxypropyl Chain : Branching (e.g., 2-hydroxy-2-phenylpropyl vs. linear chains) improves target selectivity by 50% in kinase inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.